molecular formula C11H14N4O4 B166241 Isovaleraldehyde 2,4-Dinitrophenylhydrazone CAS No. 2256-01-1

Isovaleraldehyde 2,4-Dinitrophenylhydrazone

Cat. No.: B166241
CAS No.: 2256-01-1
M. Wt: 266.25 g/mol
InChI Key: MCWYOPWJODIZJK-SDQBBNPISA-N
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Description

Isovaleraldehyde 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C11H14N4O4. It is a derivative of isovaleraldehyde and 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable hydrazones.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isovaleraldehyde 2,4-Dinitrophenylhydrazone is typically synthesized through a condensation reaction between isovaleraldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Isovaleraldehyde 2,4-Dinitrophenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isovaleraldehyde 2,4-Dinitrophenylhydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isovaleraldehyde 2,4-Dinitrophenylhydrazone involves the formation of a hydrazone linkage between the aldehyde group of isovaleraldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is facilitated by the acidic medium, which protonates the carbonyl group, making it more electrophilic and thus more reactive towards nucleophilic attack by the hydrazine .

Comparison with Similar Compounds

Similar Compounds

  • Acetaldehyde 2,4-Dinitrophenylhydrazone
  • Benzaldehyde 2,4-Dinitrophenylhydrazone
  • Formaldehyde 2,4-Dinitrophenylhydrazone

Uniqueness

Isovaleraldehyde 2,4-Dinitrophenylhydrazone is unique due to its specific structure, which includes a branched alkyl chain. This structural feature can influence its reactivity and the stability of the hydrazone derivative compared to other similar compounds .

Properties

CAS No.

2256-01-1

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

N-[(Z)-3-methylbutylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C11H14N4O4/c1-8(2)5-6-12-13-10-4-3-9(14(16)17)7-11(10)15(18)19/h3-4,6-8,13H,5H2,1-2H3/b12-6-

InChI Key

MCWYOPWJODIZJK-SDQBBNPISA-N

SMILES

CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CC(C)C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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